Topotecan-d6 Carboxylic Acid Sodium Salt is a deuterated derivative of Topotecan, a semi-synthetic alkaloid derived from camptothecin. As a potent inhibitor of topoisomerase I, it plays a crucial role in cancer treatment by interfering with DNA replication. The compound is utilized primarily in the treatment of ovarian cancer and small cell lung cancer, demonstrating significant cytotoxicity during the S phase of the cell cycle. The sodium salt form enhances its solubility, making it suitable for various pharmaceutical applications .
Topotecan was originally derived from camptothecin, which was isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of Topotecan-d6 involves isotopic labeling with deuterium, which is often used in pharmacokinetic studies to trace metabolic pathways and improve the understanding of drug behavior in biological systems .
The synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt typically involves several key steps:
The synthesis can be optimized using techniques such as liquid chromatography and mass spectrometry to ensure purity and yield. Specific conditions, such as temperature and pH, are carefully controlled to facilitate the desired reactions while minimizing side products .
Topotecan-d6 Carboxylic Acid Sodium Salt has a complex molecular structure characterized by its unique arrangement of carbon, nitrogen, oxygen, and deuterium atoms. The molecular formula can be represented as , indicating the presence of deuterium in place of some hydrogen atoms.
Topotecan-d6 undergoes several important chemical reactions:
These reactions are crucial for modifying the compound's solubility and bioavailability, impacting its therapeutic efficacy .
Topotecan-d6 exerts its anticancer effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA unwinding during replication; when inhibited, it leads to DNA strand breaks that trigger apoptosis in rapidly dividing cancer cells.
Relevant data indicates that Topotecan-d6 maintains stability under standard laboratory conditions but requires careful handling to ensure integrity .
Topotecan-d6 Carboxylic Acid Sodium Salt is primarily used in:
The incorporation of deuterium allows researchers to trace metabolic processes more accurately, providing insights into drug behavior that can inform future therapeutic strategies .
Topotecan-d6 Carboxylic Acid Sodium Salt is defined by the molecular formula C23H18D6N3NaO6 and a molecular weight of 467.48 g/mol [1] [3] [5]. The "d6" notation signifies the replacement of six hydrogen atoms with deuterium (²H or D) at specific molecular sites. This isotopic labeling occurs exclusively on the two methyl groups of the dimethylamino moiety, resulting in a -N(CD3)2 structure [5] [9]. The high isotopic purity (≥98% deuterium enrichment) minimizes isotopic interference in analytical applications [9].
Table 1: Isotopic Composition Analysis
Element | Atom Count | Isotopic Form | Role in Structure |
---|---|---|---|
Carbon | 23 | ^12^C (natural) | Molecular backbone |
Hydrogen | 18 | ^1^H (natural) | Non-exchangeable sites |
Deuterium | 6 | ^2^H (synthetic) | Dimethylamino groups |
Nitrogen | 3 | ^14^N (natural) | Heterocyclic rings |
Sodium | 1 | ^23^Na (natural) | Carboxylate counterion |
The sodium salt formation enhances the compound's water solubility relative to its free acid form, though it remains sparingly soluble in DMSO and slightly soluble in water [5]. The deuterium incorporation induces a mass shift of +6 Da compared to the non-deuterated analog (461.44 g/mol), which is critical for mass spectrometry-based differentiation [3] [7].
The systematic IUPAC name for this compound is:Indolizino[1,2-b]quinoline-7-acetic acid, 1-[(dimethylamino-d6)methyl]-α-ethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-, monosodium salt [3] [5] [9]. This name precisely defines:
Table 2: Common Synonyms and Commercial Designations
Synonym | Source | Context of Use |
---|---|---|
Topotecan-d6 Carboxylic Acid Sodium Salt | LGC Standards [1] | Product labeling |
1-[(Dimethylamino-d6)methyl]-α-ethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-indolizino[1,2-b]quinoline-7-acetic Acid Monosodium Salt | Simson Pharma [3] | Synthesis documentation |
[²H6]-Topotecan carboxylic acid sodium salt | Schd-Shimadzu [9] | Analytical standards |
Topotecan Acid-d6 Sodium Salt | MedChemExpress [10] | Research applications |
The nomenclature adheres to isotopic labeling conventions by specifying "d6" or "[²H6]" immediately after the modified functional group (dimethylamino). This distinguishes it from positional isomers and ensures accurate structural interpretation [5] [9]. The term "monosodium salt" confirms the 1:1 stoichiometry between the carboxylic acid anion and sodium counterion [1] [7].
Topotecan-d6 Carboxylic Acid Sodium Salt serves as the isotopically labeled internal standard for its non-deuterated analog, Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6; C23H24N3NaO6; MW 461.44 g/mol) [2] [7] [10]. The compounds share identical chromatographic behavior but exhibit distinct mass spectrometric signatures:
Table 3: Structural and Functional Comparison
Property | Topotecan-d6 Carboxylic Acid Sodium Salt | Non-Deuterated Analog | Analytical Utility |
---|---|---|---|
Molecular Formula | C23H18D6N3NaO6 | C23H24N3NaO6 | Mass differentiation |
Molecular Weight | 467.48 g/mol | 461.44 g/mol | MS quantification |
CAS Registry Number | 1263470-27-4 | 123949-08-6 | Regulatory compliance |
Deuterium Positions | Dimethylamino groups only | None | Isotopic purity checks |
Solubility Profile | Slight in water; sparing in DMSO | Moderate in water | Sample preparation |
Primary Application | Mass spectrometry internal standard | Pharmacological metabolite | PK/PD studies |
The deuterated analog's chemical equivalence enables co-elution with the native metabolite in HPLC separation, while its +6 Da mass shift provides baseline resolution in mass detection channels [3] [10]. This allows precise quantification of the non-deuterated metabolite in biological matrices through isotope dilution mass spectrometry [5] [9]. The sodium salt forms of both compounds enhance stability compared to free acids, reducing lactone ring hydrolysis during storage [7] [10]. Storage at -20°C under inert atmosphere is recommended for both compounds to prevent degradation [1] [5].
The deuterium substitution does not alter the core pharmacological activity of the molecule but serves exclusively as an analytical tool. This is confirmed by identical UV-Vis spectra between the deuterated and non-deuterated forms, indicating preserved electronic transitions in the chromophore [10]. The isotopic labeling strategy thus enables accurate tracking of the native metabolite's pharmacokinetics without interfering with its biochemical behavior [3] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: